molecular formula C20H14FNO5 B11491173 4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11491173
M. Wt: 367.3 g/mol
InChI Key: QEHKBQZSMLXZOY-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound that features a fused furo[3,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the fluorophenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative and a halogenated fluorophenyl compound.

    Construction of the furo[3,4-b]pyridine ring system: This could be done through a series of cyclization and condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the furo[3,4-b]pyridine ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group could enhance binding affinity and specificity.

Medicine

Medicinally, this compound or its derivatives could be investigated for their therapeutic potential. For example, they might exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: Similar structure but lacks the fluorine atom.

    4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione: Similar structure with the fluorine atom in a different position.

Uniqueness

The presence of the fluorophenyl group in 4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione might confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved stability. These characteristics could make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C20H14FNO5

Molecular Weight

367.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C20H14FNO5/c21-12-2-1-3-13(7-12)22-15-9-25-20(24)19(15)14(8-18(22)23)11-4-5-16-17(6-11)27-10-26-16/h1-7,14H,8-10H2

InChI Key

QEHKBQZSMLXZOY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC(=CC=C3)F)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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